molecular formula C14H18BN3O3 B13943608 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene

Cat. No.: B13943608
M. Wt: 287.12 g/mol
InChI Key: RZGIGIQIOIBEHR-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[73002,6]dodeca-1(9),2,4,7-tetraene is a complex organic compound that features a boron-containing dioxaborolane ring and a triazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene typically involves the formation of the dioxaborolane ring through the reaction of pinacol with boronic acid derivatives. The triazatricyclo structure can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The exact synthetic route may vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction could produce boron-containing alcohols or amines .

Scientific Research Applications

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form stable complexes with various biomolecules, facilitating targeted delivery and controlled release of therapeutic agents. The triazatricyclo structure may also interact with cellular pathways, modulating biological activity and enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene lies in its combination of a boron-containing dioxaborolane ring and a triazatricyclo structure. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C14H18BN3O3

Molecular Weight

287.12 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene

InChI

InChI=1S/C14H18BN3O3/c1-13(2)14(3,4)21-15(20-13)11-5-18-12(16-8-17-18)10-7-19-6-9(10)11/h5,8H,6-7H2,1-4H3

InChI Key

RZGIGIQIOIBEHR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=N3)C4=C2COC4

Origin of Product

United States

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